molecular formula C23H25N5O2 B2869502 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1421483-77-3

2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2869502
CAS RN: 1421483-77-3
M. Wt: 403.486
InChI Key: DXBCLHIBOMVZJE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as MP-10 and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives related to the mentioned compound, has shown selectivity as ligands of the translocator protein (18 kDa). These compounds have been explored for their potential in developing selective radioligands for imaging with positron emission tomography (PET), offering insights into their application in medical diagnostics and imaging technologies (Dollé et al., 2008).

Anticancer Activity

Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which share a structural resemblance with the compound , has demonstrated appreciable cytotoxic activity against a variety of cancer cell lines. This highlights the compound's relevance in the search for new anticancer agents and its potential therapeutic applications (Al-Sanea et al., 2020).

Synthesis of Novel Compounds for Pharmacological Evaluation

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, based on structural modifications including elements found in the specified compound, has been evaluated for their pharmacological activity. These studies offer insights into the compound's utility in developing new pharmaceuticals with potential anti-inflammatory and analgesic properties (Altenbach et al., 2008).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-30-21-9-7-18(8-10-21)15-22(29)26-19-16-24-23(25-17-19)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,16-17H,11-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBCLHIBOMVZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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